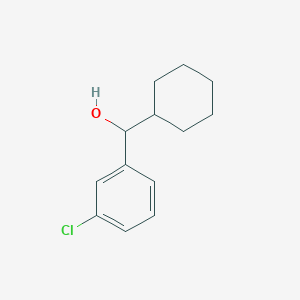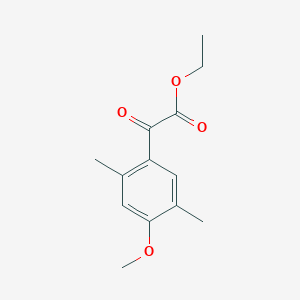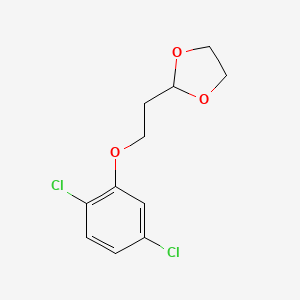
N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a methoxy group attached to a phenyl ring, which is connected to an ethylene diamine moiety with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine typically involves the reaction of 3-methoxyphenol with ethylene dichloride to form the corresponding ether, followed by the reaction with ethylenediamine and subsequent methylation.
Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step synthesis process involving the following steps:
Ethers Formation: Reacting 3-methoxyphenol with ethylene dichloride under controlled conditions to form the ether linkage.
Amination: The ether product is then reacted with ethylenediamine to introduce the amine groups.
Methylation: Finally, the amine groups are methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenyl ring to corresponding quinones or other oxidized products.
Reduction: Reduction reactions can reduce the nitro groups to amines.
Substitution: Substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may serve as a probe in biological studies to understand molecular interactions.
Industry: Use in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism by which N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.
Comparación Con Compuestos Similares
N1-(2-(4-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
N1-(2-(2-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine
Uniqueness: N1-(2-(3-methoxyphenoxy)ethyl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific arrangement of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-15(2)9-7-14-8-10-17-13-6-4-5-12(11-13)16-3/h4-6,11,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERUBWUIDMYIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B7845663.png)



![2-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B7845690.png)




![2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7845733.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B7845735.png)
